1-ethyl-1H-pyrazol-4-amine

Overview

Description

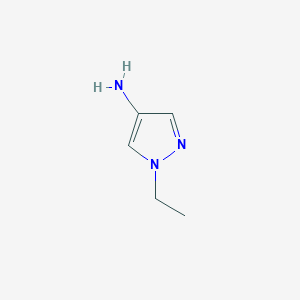

1-Ethyl-1H-pyrazol-4-amine (CAS: 876343-24-7) is a pyrazole derivative with the molecular formula C₅H₉N₃ and a molecular weight of 111.15 g/mol . Its SMILES notation is CCN1C=C(C=N1)N, and its InChIKey is HENLKZLWIDJRSC-UHFFFAOYSA-N . This compound features a pyrazole ring substituted with an ethyl group at the 1-position and an amine group at the 4-position. It is widely used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclocondensation of ethylhydrazine with 1,3-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium ethoxide .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Nitroso-pyrazole or nitro-pyrazole derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoles depending on the substituent introduced.

Scientific Research Applications

1-Ethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrazol-4-amine largely depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in inflammation or cancer progression. The amino group at the 4-position plays a crucial role in binding to the active sites of these targets, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Variations

1-Isopropyl-1H-pyrazol-4-amine (CAS: 97421-16-4)

- Molecular Formula : C₆H₁₁N₃

- Key Difference : The ethyl group is replaced with an isopropyl group, increasing steric bulk and hydrophobicity.

- Applications : Enhanced lipophilicity makes it suitable for lipid-soluble drug formulations .

1-Methyl-1H-pyrazol-4-amine (CAS: 2056-66-8)

- Molecular Formula : C₄H₇N₃

- Key Difference : Shorter alkyl chain (methyl instead of ethyl) reduces molecular weight (97.12 g/mol) and alters pharmacokinetics.

- Research Use : Commonly employed in high-throughput screening for kinase inhibitors .

1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 188689-64-7)

- Molecular Formula : C₆H₈F₃N₃

- Key Difference : Trifluoromethyl group at the 3-position enhances metabolic stability and electron-withdrawing properties.

- Applications : Used in agrochemicals for resistance management .

Salt Forms and Derivatives

1-Ethyl-1H-pyrazol-4-amine monohydrochloride (CAS: 948573-26-0)

- Purity : 95%

- Advantage : Improved solubility in aqueous media compared to the free base, facilitating biological assays .

N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine

- Molecular Formula : C₁₂H₂₁N₃

Complex Heterocyclic Derivatives

3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-1-ethyl-1H-pyrazol-4-amine

- Molecular Formula : C₁₀H₁₄N₆

- Applications : Fused triazole-pyrazole systems are explored in oncology for kinase inhibition (e.g., JAK2 inhibitors) .

5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine (CAS: 1497999-11-7)

- Molecular Formula : C₈H₁₅N₃O

- Key Feature : Ethoxy group at the 5-position modifies electronic properties and metabolic pathways .

Biological Activity

1-Ethyl-1H-pyrazol-4-amine (CHN) is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of enzyme activity or alteration of signal transduction pathways. For example, it has been observed that the compound can bind to active sites or allosteric sites on enzymes, potentially inhibiting their activity or modifying their function.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Research has indicated that derivatives of pyrazole compounds can significantly reduce cell viability in various cancer cell lines. For instance, studies have shown that certain pyrazole derivatives exhibit cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The most potent compounds demonstrated IC values in the low micromolar range, indicating strong anticancer potential .

- Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of this compound and its derivatives, suggesting effectiveness against various bacterial strains.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Benzyl-1-methyl-1H-pyrazol-4-amine | Methyl group instead of ethyl | Different steric and electronic effects |

| N-Benzyl-1-propyl-1H-pyrazol-4-amines | Propyl group at position 1 | Potentially altered reactivity and activity |

| N-Benzyl-1-(phenyl)-1H-pyrazol-4-amines | Phenyl group on the pyrazole ring | May influence pharmacological profiles |

This comparison illustrates how variations in substitution can affect the pharmacological profiles and biological activities of pyrazole derivatives.

Case Studies and Research Findings

Several case studies have provided insights into the biological activities of this compound:

- Anticancer Activity Study : A study evaluated various synthesized pyrazole derivatives against breast cancer cell lines. The findings indicated that certain compounds derived from 1-ethyl-1H-pyrazol-4-amines significantly inhibited cell growth at low concentrations, demonstrating potential as anticancer agents .

- Anti-inflammatory Mechanism : In a separate investigation, researchers explored the anti-inflammatory effects of pyrazole derivatives. They found that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory conditions.

- Antimicrobial Efficacy : A study assessed the antimicrobial properties of several pyrazole compounds, including 1-ethyl-1H-pyrazol-4-amines. Results indicated effectiveness against various pathogens, supporting its potential use in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-1H-pyrazol-4-amine and its derivatives?

- Methodology :

- Alkylation of Pyrazole Precursors : Reacting 1H-pyrazole derivatives with ethylamine or ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., NaH) in aprotic solvents like DMF or THF. For example, this compound derivatives are synthesized via alkylation followed by purification using recrystallization or column chromatography .

- Multi-Step Functionalization : Derivatives such as 1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine are synthesized through sequential substitution reactions, where temperature (60–100°C) and solvent polarity are critical for regioselectivity .

- Key Considerations : Optimize reaction time and stoichiometry to minimize by-products like over-alkylated species.

Q. How is this compound characterized to confirm its structure and purity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., ethyl group at N1 and amine at C4). For example, the ethyl group’s triplet at ~1.3 ppm (CH) and quartet at ~3.9 ppm (CH) in H NMR .

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 126 for CHN) .

- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. What biological activities are associated with this compound derivatives?

- Pharmacological Screening :

- Antimicrobial Activity : Derivatives like ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine show MIC values of 2–8 µg/mL against Staphylococcus aureus .

- Anticancer Potential : Pyrazole-amine hybrids inhibit cancer cell lines (e.g., IC = 1.5 µM against MCF-7 breast cancer cells) via apoptosis induction .

- Assay Protocols : Use MTT assays for cytotoxicity and agar diffusion for antimicrobial testing .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

- Strategies :

- Continuous Flow Reactors : Improve reaction homogeneity and reduce side reactions (e.g., 85% yield achieved vs. 65% in batch) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in alkylation steps .

- Data-Driven Optimization : Use DoE (Design of Experiments) to model solvent polarity, temperature, and base strength interactions .

Q. What analytical strategies resolve contradictions in spectroscopic data for pyrazole derivatives?

- Case Study : Discrepancies in H NMR splitting patterns due to tautomerism.

- Solution : Perform variable-temperature NMR or 2D-COSY to distinguish between tautomers .

Q. How does computational modeling assist in predicting the reactivity of this compound?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic substitution sites (e.g., C5 vs. C3 positions) .

- Molecular Docking : Simulate binding to biological targets (e.g., COX-2 enzyme for anti-inflammatory activity) to prioritize derivatives for synthesis .

Q. What approaches are used to establish structure-activity relationships (SAR) for biological activity?

- Systematic Derivatization :

- Substituent Effects : Compare logP (lipophilicity) and IC values for ethyl vs. propyl groups. For example, ethyl derivatives show 3× higher cellular uptake than methyl analogs .

- Data Analysis : Use QSAR models with descriptors like Hammett σ (electronic effects) and molar refractivity (steric effects) .

Properties

IUPAC Name |

1-ethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-8-4-5(6)3-7-8/h3-4H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENLKZLWIDJRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427002 | |

| Record name | 1-ethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876343-24-7 | |

| Record name | 1-ethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1h-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.